Cas no 862809-56-1 (3-methoxy-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)

3-methoxy-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide structure
862809-56-1 structure
Product Name:3-methoxy-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:862809-56-1
Molecular Formula:C15H12N4O3
Molecular Weight:296.280782699585
CID:6270572
PubChem ID:3563542

3-methoxy-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Properties

Names and Identifiers

    • 3-methoxy-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
    • F0608-0818
    • 862809-56-1
    • 3-methoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
    • AKOS024586745
    • 3-methoxy-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • 3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
    • InChIKey: FRRAMMLATIATPD-UHFFFAOYSA-N
    • Inchi: 1S/C15H12N4O3/c1-21-11-6-4-5-10(9-11)13(20)17-15-19-18-14(22-15)12-7-2-3-8-16-12/h2-9H,1H3,(H,17,19,20)
    • SMILES: O1C(C2C=CC=CN=2)=NN=C1NC(C1C=CC=C(C=1)OC)=O

Computed Properties

  • Exact Mass: 296.09094026g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 296.09094026g/mol
  • Heavy Atom Count: 22
  • Complexity: 382
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.5
  • Topological Polar Surface Area: 90.1Ų

3-methoxy-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F0608-0818-2μmol
3-methoxy-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
862809-56-1 90%+
2μl
$57.0

3-methoxy-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature

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